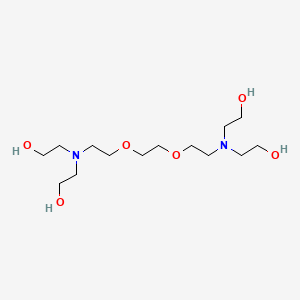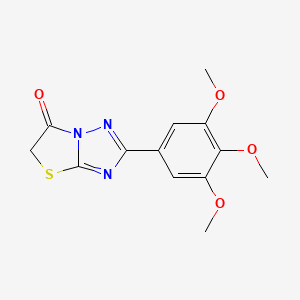
Thiazolo(3,2-b)(1,2,4)triazol-6(5H)-one, 2-(3,4,5-trimethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolo(3,2-b)(1,2,4)triazol-6(5H)-one, 2-(3,4,5-trimethoxyphenyl)- is a heterocyclic compound that features a thiazole ring fused with a triazole ring The presence of the 3,4,5-trimethoxyphenyl group adds to its complexity and potential biological activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo(3,2-b)(1,2,4)triazol-6(5H)-one, 2-(3,4,5-trimethoxyphenyl)- typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the thiazole and triazole rings through cyclization reactions.
Substitution Reactions: Introduction of the 3,4,5-trimethoxyphenyl group via substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Thiazolo(3,2-b)(1,2,4)triazol-6(5H)-one, 2-(3,4,5-trimethoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of functional groups within the molecule.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its unique structure and activity.
Industry: Applications in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of Thiazolo(3,2-b)(1,2,4)triazol-6(5H)-one, 2-(3,4,5-trimethoxyphenyl)- would depend on its specific biological target. Common mechanisms may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Interaction: Interaction with cellular receptors to modulate biological pathways.
DNA Intercalation: Intercalating into DNA to disrupt replication or transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds may include other thiazole or triazole derivatives with different substituents. Examples include:
Thiazolo(3,2-b)(1,2,4)triazol-6(5H)-one derivatives: With different phenyl groups.
Other Heterocyclic Compounds: Such as benzothiazoles or imidazoles.
Uniqueness
The uniqueness of Thiazolo(3,2-b)(1,2,4)triazol-6(5H)-one, 2-(3,4,5-trimethoxyphenyl)- lies in its specific structure, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Propriétés
Numéro CAS |
77803-67-9 |
|---|---|
Formule moléculaire |
C13H13N3O4S |
Poids moléculaire |
307.33 g/mol |
Nom IUPAC |
2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C13H13N3O4S/c1-18-8-4-7(5-9(19-2)11(8)20-3)12-14-13-16(15-12)10(17)6-21-13/h4-5H,6H2,1-3H3 |
Clé InChI |
ADAKONVVCZKISH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)CSC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


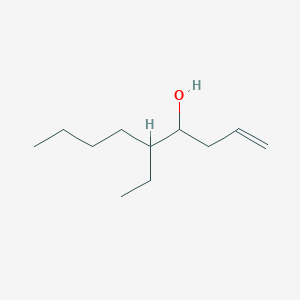
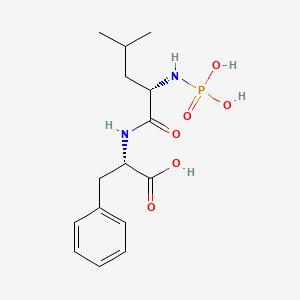

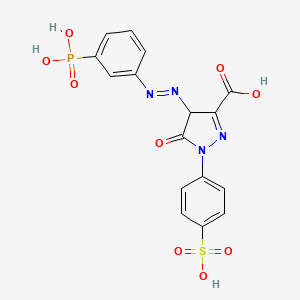

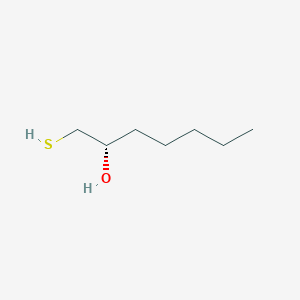
![Ethanone, 1-[4-(tributylstannyl)phenyl]-](/img/structure/B14430374.png)

![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-valyl-L-prolinamide](/img/structure/B14430384.png)

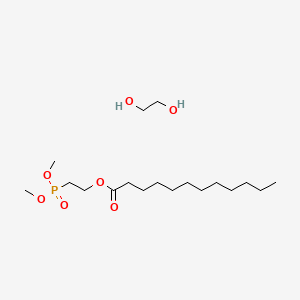
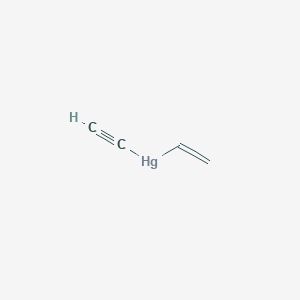
![1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14430402.png)
